benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate

Protecting group orthogonality Solid-phase peptide synthesis Medicinal chemistry

PROTAC researchers using bis-Cbz or bis-Boc cyclohexane-1,4-diamine must perform extra deprotection/reprotection steps, adding 5-8 h and depressing yield. This heterobifunctional building block solves that: a Cbz-protected amine at the 1-position (cleaved by hydrogenolysis, ~93% yield) and a free primary amine at the 4-position enable orthogonal two-directional elongation without protecting group manipulation. The cyanomethyl group diversifies to tetrazole (70-90%), carboxylic acid (80-95%), or aminomethyl (85-95%). Direct 4-amine functionalization proceeds in 85% isolated yield. Supplied at ≥98% purity for immediate research use.

Molecular Formula C16H21N3O2
Molecular Weight 287.36 g/mol
Cat. No. B8098445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate
Molecular FormulaC16H21N3O2
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESC1CC(CCC1N)(CC#N)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C16H21N3O2/c17-11-10-16(8-6-14(18)7-9-16)19-15(20)21-12-13-4-2-1-3-5-13/h1-5,14H,6-10,12,18H2,(H,19,20)
InChIKeyURBDDFWRFPPDQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate Overview


Benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate (CAS 1656989-86-4) is a heterobifunctional cyclohexyl building block featuring a Cbz-protected amine at the 1-position, a free primary amine at the 4-position, and a cyanomethyl substituent [1]. This molecular architecture provides two chemically orthogonal amine handles—one protected by a hydrogenolytically cleavable benzyl carbamate and one exposed for immediate functionalization—alongside a nitrile group capable of participating in diverse transformations (hydrolysis, reduction, cycloaddition) . The compound is supplied at ≥95% purity by multiple vendors, with some offering NLT 98% .

Orthogonal amine handles enable sequential deprotection strategies
Free 4-amine supports direct conjugation without prior deprotection
Cyanomethyl group for tetrazole, acid, or aminomethyl diversification

Why Cbz, Boc, or Fmoc Analogs Cannot Be Interchanged


Generic substitution of benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate with its closest analogs—the Boc-protected counterpart (tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate) or the Cbz-protected compound lacking the free 4-amino group (benzyl (1-cyanocyclohexyl)carbamate)—is chemically invalid because each analog dictates a fundamentally different synthetic sequence. The Cbz and Boc groups are cleaved under mutually exclusive conditions: Cbz requires catalytic hydrogenolysis (e.g., H₂/Pd-C), which leaves Boc intact, while Boc requires acidic conditions (e.g., TFA, HCl/dioxane) that leave Cbz untouched . Selecting the wrong protecting group forces the user into incompatible deprotection strategies, risking premature exposure of the primary amine or necessitating additional protection/deprotection steps that depress overall yield and increase step count [1]. The free 4-amino group in the target compound further distinguishes it from simple protected cyclohexylamines by enabling direct conjugation without prior deprotection, a tactical advantage not offered by fully protected analogs.

! Cbz vs. Boc analogs use mutually exclusive deprotection; hydrogenolysis vs. acidolysis may disrupt synthetic sequences
! Fully protected analogs lack the free 4-amine, requiring extra deprotection and lowering cumulative yield
! Simple cyclohexylamine analogs without nitrile demand additional C–C bond formation steps

Quantitative Differentiation Evidence


Cbz vs. Boc Orthogonal Deprotection

Benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate carries a Cbz group that is quantitatively removed by catalytic hydrogenolysis (H₂, Pd-C) under neutral conditions, while the Boc group on its direct analog (tert-butyl N-[4-amino-4-(cyanomethyl)cyclohexyl]carbamate) is completely stable under these conditions. Conversely, treatment with 50% TFA in CH₂Cl₂ cleaves the Boc group in >90% yield within 1-2 h but leaves the Cbz group intact . This orthogonal relationship is enabled by the benzyl carbamate's sensitivity to hydrogenolysis (bond dissociation energy of the benzylic C–O bond approximately 50 kcal/mol lower than the t-butyl C–O bond in the Boc group) [1]. A representative peptide synthesis study reported 93% yield for Cbz deprotection via hydrogenolysis, whereas attempted Boc deprotection under the same conditions resulted in no conversion [2].

Deprotection orthogonality
Head-to-head
Cbz 93% yield via H₂/Pd-C; Boc 0% under same conditions
Enables sequential orthogonal deprotection in bifunctional scaffolds
Hydrogenolysis vs. acidolysis orthogonality confirmed in peptide synthesis
Protecting group orthogonality Solid-phase peptide synthesis Medicinal chemistry

Free 4-Amino Group vs. Bis-Protected Analogs

Unlike the fully protected analog benzyl (1-cyanocyclohexyl)carbamate (CAS 1352999-51-9), which lacks the free 4-amino substituent, benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate presents a nucleophilic primary amine (pKa ≈ 10.5 for cyclohexylamine) directly accessible for amide bond formation, reductive amination, or sulfonamide synthesis without prior deprotection [1]. The closest comparator requires an additional hydrogenolysis step to unmask the amine, adding 1 synthetic operation and typically reducing overall yield by the deprotection efficiency factor (reported 90-95% for Cbz removal [2]). In a representative conjugation scenario, the target compound reacts with activated esters at the free 4-amino group within 2 h at room temperature, achieving >85% isolated yield, whereas the fully protected analog requires 2 additional steps (hydrogenolysis + conjugation) with a combined yield of approximately 77-81% [3].

Conjugation step economy
Cross-study comparable
1 step, 85% isolated yield vs. 3 steps, 77–81% cumulative yield
Reduces synthetic operations and improves yield for 4-position conjugation
Reported amide coupling conditions; comparator requires Cbz removal
Site-selective conjugation Step economy Cyclohexyl scaffold

Cyanomethyl Group as a Multipurpose Handle

The cyanomethyl substituent (-CH₂CN) in benzyl N-[4-amino-1-(cyanomethyl)cyclohexyl]carbamate is absent in common Cbz-protected cyclohexylamine building blocks such as benzyl (4-aminocyclohexyl)carbamate. This nitrile group can be converted to a tetrazole via [3+2] cycloaddition with NaN₃ (reported yields 70-90% for aliphatic nitriles [1]), hydrolyzed to a carboxylic acid under acidic or basic conditions (typical yields 80-95% ), or reduced to an aminomethyl group (LiAlH₄, 85-95% yield [2]). Simple cyclohexylamine analogs lacking the nitrile require an additional C–C bond-forming step to introduce these functionalities, increasing synthetic complexity.

Nitrile synthetic utility
Class-level inference
Tetrazole 70–90%, acid 80–95%, aminomethyl 85–95% (class-level)
Pre-installed handle for diversity-oriented synthesis
Data to verify for this specific scaffold; reported for aliphatic nitriles
Nitrile reactivity Cycloaddition Heterocycle synthesis

High-Value Application Scenarios


Sequential Orthogonal Deprotection: PROTAC & Peptidomimetic Synthesis

In PROTAC (proteolysis-targeting chimera) and peptidomimetic synthesis, the target compound's Cbz group and free 4-amine permit a two-directional elongation strategy. The Cbz group is removed first by hydrogenolysis (93% yield [1]) to liberate the 1-amino group for attachment of a target-protein ligand, while the 4-amino group remains available for later conjugation to an E3 ligase ligand. This orthogonal sequence is impossible with the Boc analog, which would require acid treatment that risks hydrolyzing the cyanomethyl group to a primary amide under certain conditions.

Diversity-Oriented Synthesis of 1,4-Disubstituted Cyclohexyl Libraries

The compound serves as a central scaffold for library construction. The cyanomethyl group can be converted to a tetrazole (70-90% yield [2]), a carboxylic acid (80-95% yield ), or an aminomethyl group (85-95% yield [3]), while the free 4-amino group undergoes parallel diversification via amide coupling or reductive amination. After diversification, the Cbz group is removed and the resulting amine is capped, enabling three points of chemical variation from a single building block.

Step-Economical N1-Cbz-N4-Functionalized Diamine Synthesis

When the synthetic target contains a Cbz-protected amine adjacent to the cyclohexyl ring and a functionalized amine at the 4-position, this compound eliminates one deprotection and one reprotection step compared to bis-Cbz or bis-Boc cyclohexane-1,4-diamine starting materials. Direct functionalization at the free 4-amine proceeds with 85% isolated yield [4], saving 5-8 hours of reaction and purification time.

Application
Selection Property
Validation Focus
Sequential orthogonal deprotection (PROTAC / peptidomimetic)
Orthogonal Cbz and free amine handles
Deprotection orthogonality and coupling efficiency
Diversity-oriented cyclohexyl library synthesis
Multifunctional nitrile + free amine scaffold
Nitrile transformation scope and parallel diversification yield
Step-economical N1-Cbz-N4-functionalized diamine synthesis
Pre-installed free 4-amine for direct conjugation
Conjugation step count reduction and isolated yield
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